5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h4,6H,1-3H2,(H,11,12) |
InChI Key |
HIHAFJSYXOICCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs)
Multicomponent reactions are the most common synthetic route to 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile. A typical MCR involves:
- Starting materials: Substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives.
- Catalysts: N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
- Conditions: Usually conducted in ethanol or other suitable solvents under mild heating.
The reaction proceeds via condensation and cyclization steps to form the bicyclic naphthyridine framework with the carbonitrile substituent.
One-Pot Synthesis Using Enehydrazinoketones
An alternative one-pot synthesis involves:
- Reacting enehydrazinoketone with an aromatic aldehyde and malononitrile dimer in ethanol.
- Using piperidine as a base catalyst.
- Stirring the mixture at 40–50°C for 30 minutes.
- Isolation of the product by filtration and crystallization from dioxane and acetonitrile.
This method efficiently produces annulated 1,8-naphthyridines with carbonitrile substituents and is notable for its operational simplicity and good yields.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of benzo[b]-naphthyridine-3-carbonitriles:
- Reactants: 2-amino-3,5-dicarbonitrile-6-sulfanyl pyridines and cyclohexanone.
- Catalyst: Anhydrous aluminum chloride in dry dichloromethane.
- Conditions: Controlled microwave irradiation provides rapid heating and short reaction times.
This method offers a rapid, facile route to tetrahydrobenzonaphthyridine derivatives with carbonitrile groups, enhancing reaction efficiency and reducing solvent use.
Advanced Synthetic Routes and Asymmetric Synthesis
Asymmetric Synthesis of Tetrahydronaphthyridine Scaffold
A notable advancement is the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, closely related to the 1,8 isomer, used in the synthesis of potent pharmacological agents like TAK-828F, a retinoid-related orphan receptor γt inverse agonist.
Key features of this synthetic route include:
- Heck-type vinylation : Vinylation of chloropyridine using ethylene gas, an atom-economical and efficient step.
- One-pot cyclization and amination : Formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia.
- Ruthenium-catalyzed enantioselective transfer hydrogenation : Establishes the chiral center with high enantioselectivity.
This method avoids chromatographic or distillation purification, making it suitable for scale-up and industrial applications.
Mechanistic Insights and Substituent Effects
The synthesis of 1,8-naphthyridines, including 5,6,7,8-tetrahydro derivatives, is influenced by the electronic nature of substituents on the pyridine ring:
- Electron-releasing groups at position 6 on 2-aminopyridine enhance ring closure at C-3, facilitating the formation of the naphthyridine core.
- Substituents at position 6 are more effective than those at position 4 due to both electronic activation and steric effects preventing unwanted ring closures.
- Benzalpyruvic acid and substituted 2-aminopyridines have been used to improve yields in Doebner-type reactions forming 1,8-naphthyridines.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | Aromatic aldehydes, 2-aminopyridine, malononitrile | TBBDA or PBBS catalysts, mild heating | Simple, versatile, good yields | Requires catalyst optimization |
| One-Pot Reaction with Enehydrazinoketone | Enehydrazinoketone, aromatic aldehyde, malononitrile dimer | Piperidine, EtOH, 40–50°C | Operational simplicity, good yields | Limited substrate scope |
| Microwave-Assisted Synthesis | 2-amino-3,5-dicarbonitrile-6-sulfanyl pyridines, cyclohexanone | AlCl3, DCM, microwave irradiation | Rapid reaction, solvent reduction | Requires microwave equipment |
| Asymmetric Synthesis (Heck-type and Transfer Hydrogenation) | Chloropyridine, ethylene gas, 2-vinyl-3-acylpyridine | Ruthenium catalyst, ammonia mediation | Enantioselective, scalable | Complex catalyst preparation |
Summary and Research Outlook
The preparation of this compound is well-established through multicomponent reactions, one-pot syntheses, microwave-assisted methods, and advanced asymmetric syntheses. The choice of method depends on the desired product purity, scalability, and stereochemical requirements.
- Multicomponent reactions remain the most straightforward and widely used approach.
- One-pot and microwave-assisted methods offer operational advantages and reduced reaction times.
- Asymmetric synthesis methods provide access to chiral derivatives, expanding the compound's utility in medicinal chemistry.
Ongoing research is focused on improving reaction efficiency, expanding substrate scope, and developing greener, catalyst-free protocols to further enhance the synthesis of this important heterocyclic scaffold.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Common reagents used in these reactions include palladium on charcoal for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically tetrahydro derivatives and substituted naphthyridines .
Scientific Research Applications
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound has shown potential in developing biologically active molecules, including antimicrobial and anticancer agents.
- Medicine Derivatives of this compound are investigated for potential therapeutic properties, including their use as ligands in drug design.
- Industry The compound is used to develop materials for light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
This compound exhibits biological activities primarily through its interaction with specific enzymes and receptors. It acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and various kinases, which can modulate inflammatory pathways and cellular proliferation. Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics, and research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
Case Studies and Experimental Data
- Antituberculosis Activity A study utilizing a library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives demonstrated promising antituberculosis activity, and three lead compounds were identified with significant inhibitory effects against Mycobacterium tuberculosis.
- Enzyme Inhibition Assays In vitro assays showed that this compound derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes, indicating strong anti-inflammatory potential.
- Cytotoxicity Tests this compound was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM, suggesting its potential as an anticancer agent.
Library Synthesis
The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, synthesized by intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations, has been exploited for library synthesis . Urea, amide, and sulfonamide formations were used in the synthesis of a 101-membered library, and screening of the library for antituberculosis activity revealed three lead compounds .
1,8‐Naphthyridine Derivatives
1,8‐Naphthyridine derivatives have also exhibited potential applications in neurological disorders such as Alzheimer's multiple sclerosis, and depression . In addition, these synthetic derivatives have been found to possess activities such as anti‐osteoporotic (α(v)β(3) antagonists), anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, platelet aggregation inhibition, anti‐oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .
Molecular Targets
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile with related naphthyridine derivatives:
Reactivity and Functionalization
- Nitrile Hydrolysis: The cyano group in this compound can be hydrolyzed to a carboxylic acid under acidic or alkaline conditions, similar to 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile . This reactivity is critical for synthesizing derivatives with enhanced polarity or binding affinity.
- Salt Formation : Derivatives like 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride demonstrate improved solubility via salt formation, a strategy applicable to the parent compound for pharmaceutical formulation .
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile (THN) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of THN, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₇N₃
- Molecular Weight : 243.30 g/mol
- CAS Number : 1222533-78-9
THN exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : THN acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and various kinases. This inhibition can modulate inflammatory pathways and cellular proliferation.
- Antimicrobial Activity : Preliminary studies suggest that THN possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that THN may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
Case Studies and Experimental Data
-
Antituberculosis Activity :
A study utilizing a library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives demonstrated promising antituberculosis activity. Three lead compounds were identified with significant inhibitory effects against Mycobacterium tuberculosis . -
Enzyme Inhibition Assays :
In vitro assays showed that THN derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes, indicating strong anti-inflammatory potential . -
Cytotoxicity Tests :
THN was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM, suggesting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of THN compared to related compounds:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves cyclization of pyridine or piperidine precursors. A common approach is the controlled hydrolysis of 1,8-naphthyridinecarbonitriles under acidic or alkaline conditions. For instance, hydrolysis with 9M H₂SO₄ at 130°C converts nitriles to carboxylic acids (86% yield) . Alternative routes include multi-component reactions using aldehydes, malononitrile, and enehydrazinoketones in ethanol under mild heating (40–50°C) .
- Key Considerations : Optimize reaction time and acid concentration to avoid over-hydrolysis. Purity can be enhanced via crystallization or chromatography .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2215 cm⁻¹ and secondary amine (N–H) bands at ~3300 cm⁻¹ .
- NMR : ¹H-NMR reveals aromatic protons (δ 7–8 ppm) and methyl/methylene groups (δ 1–3 ppm). ¹³C-NMR confirms nitrile carbons (~115 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 578 for derivatives) and fragmentation patterns validate the scaffold .
Q. What are the solubility and stability profiles of this compound?
- Answer : The free base has limited aqueous solubility, but hydrochloride salts (e.g., 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride) improve solubility in polar solvents. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in carbonitrile hydrolysis?
- Methodological Answer :
- Acid Selection : 50% H₂SO₄ under reflux (18 hours) achieves 90% conversion of nitriles to carboxylic acids .
- Temperature Control : Maintain 130°C for 4–6 hours to minimize side products .
- Catalysts : Transition metals (e.g., CuI) or phase-transfer agents improve regioselectivity in multi-step syntheses .
Q. What strategies resolve contradictions in reported biological activity data?
- Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to confirm target engagement .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities skewing bioactivity .
- Structural Analogues : Compare activity of derivatives (e.g., chloro- or methyl-substituted variants) to isolate pharmacophores .
Q. How to design a multi-step synthesis with intermediates for functionalization?
- Methodological Answer :
- Step 1 : Synthesize the tetrahydronaphthyridine core via cyclization of 2-aminopyridinecarbaldehydes with α-substituted ketones .
- Step 2 : Introduce the nitrile group via nucleophilic substitution (e.g., KCN/NaCN) at position 3 .
- Step 3 : Optimize one-pot reactions (e.g., aldehydes + malononitrile) to append aryl/alkyl groups at position 4 .
Methodological Notes
- Contradiction Analysis : Discrepancies in biological data may arise from assay conditions (e.g., pH, co-solvents). Validate findings using isogenic cell lines or knockout models .
- Advanced Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for high-purity isolates (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
